molecular formula C12H15N5O B11866728 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B11866728
M. Wt: 245.28 g/mol
InChI Key: XESHSEMDBFGZOJ-UHFFFAOYSA-N
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Description

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the cyclization and amidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

4-amino-N-(cyclopropylmethyl)-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C12H15N5O/c1-17-5-8-9(15-6-16-11(8)13)10(17)12(18)14-4-7-2-3-7/h5-7H,2-4H2,1H3,(H,14,18)(H2,13,15,16)

InChI Key

XESHSEMDBFGZOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C(=O)NCC3CC3)N=CN=C2N

Origin of Product

United States

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